![molecular formula C31H19Br2N B14804113 2',7'-dibromo-10-phenyl-spiro[acridine-9(10H),9'-[9H]fluorene]](/img/structure/B14804113.png)
2',7'-dibromo-10-phenyl-spiro[acridine-9(10H),9'-[9H]fluorene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,7’-dibromo-10-phenyl-spiro[acridine-9(10H),9’-[9H]fluorene] is a complex organic compound known for its unique spiro structure, which consists of two rings connected through a single atom
Métodos De Preparación
The synthesis of 2’,7’-dibromo-10-phenyl-spiro[acridine-9(10H),9’-[9H]fluorene] typically involves multi-step organic reactions. One common method includes the bromination of 10-phenyl-spiro[acridine-9(10H),9’-[9H]fluorene] using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane under controlled temperature conditions .
Análisis De Reacciones Químicas
2’,7’-dibromo-10-phenyl-spiro[acridine-9(10H),9’-[9H]fluorene] undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran .
Aplicaciones Científicas De Investigación
2’,7’-dibromo-10-phenyl-spiro[acridine-9(10H),9’-[9H]fluorene] has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mecanismo De Acción
The mechanism of action of 2’,7’-dibromo-10-phenyl-spiro[acridine-9(10H),9’-[9H]fluorene] involves its interaction with specific molecular targets. The spiro structure allows it to fit into unique binding sites on proteins or other biomolecules, influencing their activity. The bromine atoms can also participate in halogen bonding, further stabilizing these interactions .
Comparación Con Compuestos Similares
Compared to other spiro compounds, 2’,7’-dibromo-10-phenyl-spiro[acridine-9(10H),9’-[9H]fluorene] stands out due to its dibromo substitution, which enhances its reactivity and potential applications. Similar compounds include:
- 2’-bromo-10-phenyl-10H-spiro[acridine-9,9’-fluorene]
- 10-phenyl-10H-spiro[acridine-9,9’-fluorene]
- Spiro[acridine-9(10H),9’-[9H]fluorene]-2,7-diamine, N2,N2,N7,N7-tetrakis(4-methoxyphenyl)-10-phenyl-
These compounds share the spiro structure but differ in their substituents, leading to variations in their chemical properties and applications .
Propiedades
Fórmula molecular |
C31H19Br2N |
|---|---|
Peso molecular |
565.3 g/mol |
Nombre IUPAC |
2',7'-dibromo-10-phenylspiro[acridine-9,9'-fluorene] |
InChI |
InChI=1S/C31H19Br2N/c32-20-14-16-23-24-17-15-21(33)19-28(24)31(27(23)18-20)25-10-4-6-12-29(25)34(22-8-2-1-3-9-22)30-13-7-5-11-26(30)31/h1-19H |
Clave InChI |
GBCGHKRPIHYRJV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C3=CC=CC=C3C4(C5=CC=CC=C52)C6=C(C=CC(=C6)Br)C7=C4C=C(C=C7)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


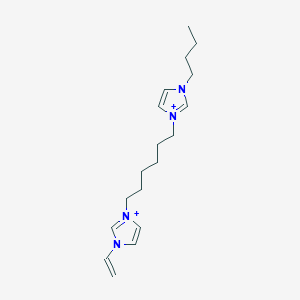
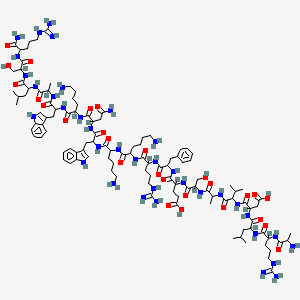
![(2R,13R,14R,20S)-19-(furan-3-yl)-11-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docos-10-ene-5,12,17-trione](/img/structure/B14804042.png)

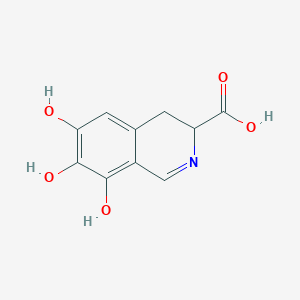
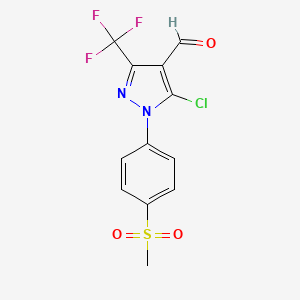
![3,5-dichloro-N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]aniline](/img/structure/B14804056.png)

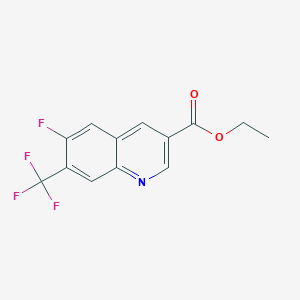
![2-(4-[[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]methoxy]phenyl)-N'-hydroxyethanimidamide](/img/structure/B14804072.png)
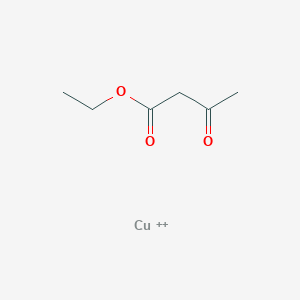
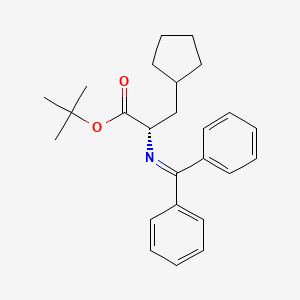
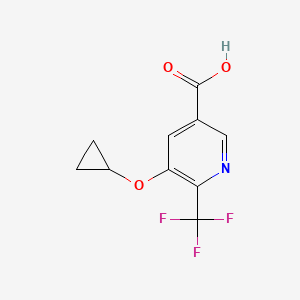
![Phosphonic acid, P-[[7-[2-[[7-[(aminosulfinyl)difluoromethyl]-6-bromo-2-naphthalenyl]methyl]-2-(1H-benzotriazol-1-yl)-3-oxo-3-phenylpropyl]-3-bromo-2-naphthalenyl]difluoromethyl]-](/img/structure/B14804094.png)
